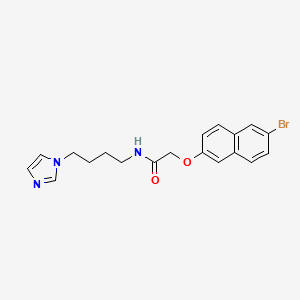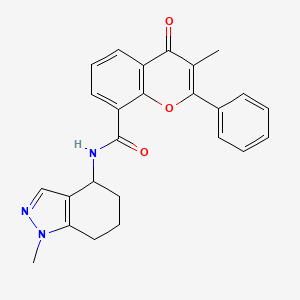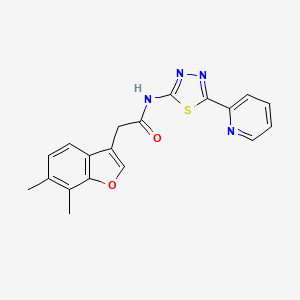
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide, also known as BINA, is a small molecule compound that has been extensively researched for its potential therapeutic applications. BINA is a potent and selective inhibitor of the histone acetyltransferase, p300/CBP, which is involved in a variety of cellular processes, including gene expression, cell proliferation, and differentiation.
作用機序
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide exerts its biological effects by inhibiting the histone acetyltransferase, p300/CBP. This enzyme is involved in the acetylation of histones, which plays a critical role in the regulation of gene expression. By inhibiting p300/CBP, this compound alters the acetylation status of histones, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has several advantages for lab experiments. This compound is a small molecule compound that can be easily synthesized and purified. Additionally, this compound has high selectivity and potency for p300/CBP, making it a useful tool for studying the role of this enzyme in various cellular processes. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in some experiments. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for the research of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide. One potential direction is to further investigate the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of this compound to improve its solubility and bioavailability. Furthermore, future studies could investigate the in vivo effects of this compound in animal models to better understand its pharmacokinetics and potential side effects. Finally, future studies could investigate the role of p300/CBP in various cellular processes to identify new potential therapeutic targets.
合成法
The synthesis of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide involves a multi-step process that includes the reaction of 6-bromo-2-naphthol with 1,4-dibromobutane, followed by the reaction with imidazole-1-ylbutyric acid and acetic anhydride. The final product is obtained through purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.
科学的研究の応用
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
特性
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-17-5-3-16-12-18(6-4-15(16)11-17)25-13-19(24)22-7-1-2-9-23-10-8-21-14-23/h3-6,8,10-12,14H,1-2,7,9,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGGXXWYSZXVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)NCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7551179.png)
![2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)

![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7551230.png)
![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)

![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)
